Ac-DL-Abu-OH

Description

Nomenclature and Chemical Identity in Scholarly Contexts

Precise nomenclature is crucial in academic research to ensure clear and unambiguous communication about chemical substances. Ac-DL-Abu-OH is known by several systematic and common names, and it is identified by specific registry numbers.

The compound this compound is recognized by multiple names in scholarly literature and databases. Common names include N-acetyl-DL-2-aminobutyric acid and 2-Acetamidobutyric Acid. tcichemicals.comfishersci.cascbt.comchemicalbook.comcymitquimica.comnih.govmolbase.com The IUPAC nomenclature designates it as 2-acetamidobutanoic acid. fishersci.canih.gov Another systematic name used is 2-(Acetylamino)butanoic acid. chemicalbook.comnih.gov

Here is a table summarizing common names and the IUPAC name:

| Type of Name | Name |

| Common | N-acetyl-DL-2-aminobutyric acid |

| Common | 2-Acetamidobutyric Acid |

| Common | 2-(Acetylamino)butanoic acid |

| IUPAC | 2-acetamidobutanoic acid |

Chemical Abstracts Service (CAS) Registry Numbers provide unique numerical identifiers for chemical substances. This compound is associated with the CAS Registry Number 7211-57-6. tcichemicals.comfishersci.cascbt.comchemicalbook.comnih.govavantorsciences.combldpharm.com Another CAS number, 7682-14-6, is also linked to this compound. nih.govmolbase.comchemsrc.com

Here are the associated CAS Registry Numbers:

| CAS Registry Number |

| 7211-57-6 |

| 7682-14-6 |

The designation "DL" in this compound indicates that the compound is a racemic mixture. tcichemicals.comfishersci.cachemicalbook.comcymitquimica.comnih.gov This means it contains an equal proportion of two enantiomers: N-acetyl-D-2-aminobutyric acid (Ac-D-Abu-OH) and N-acetyl-L-2-aminobutyric acid (Ac-L-Abu-OH). The stereochemistry at the alpha-carbon of the 2-aminobutyric acid moiety is the source of this isomerism. In academic research, particularly in the synthesis of enantiomerically pure compounds, the separation or resolution of such racemic mixtures is often necessary. For example, the selective hydrolysis of racemic N-protected-2-aminobutyric acid using acylase enzymes is a method explored for preparing specific enantiomers, such as (S)-2-aminobutyric acid, which is a building block for pharmaceutically active compounds like levetiracetam. google.comgoogle.com This highlights the importance of understanding and controlling the stereochemistry of this compound and related compounds in synthetic and biological studies.

Historical Overview of its Study in Chemical and Biological Systems

Significance and Research Utility within Chemical Biology

This compound holds significance in chemical biology primarily as a chemical building block and as a reference compound in studies involving amino acid metabolism and modification. Its utility stems from its defined chemical structure and its relationship to the amino acid 2-aminobutyric acid.

In research, this compound can be used in the synthesis of peptides or peptide mimics where an N-acetylated residue is required. It also serves as a substrate or reference in studies investigating enzymes that act on N-acetylated amino acids. For instance, enzymes involved in deacetylation or further modification of such compounds can be studied using this compound.

Furthermore, isotopically labeled forms of 2-(Acetylamino)butanoic acid, derived from precursors like this compound, have been utilized as intermediates in the synthesis of labeled compounds for research purposes, such as receptor antagonists. chemicalbook.comcymitquimica.com This application is valuable in mechanistic studies and pharmacokinetic profiling within chemical biology.

The study of amino acid derivatives, including acetylated forms, is also relevant in the broader context of chemical biology tools used to probe biological systems and understand molecular interactions. pnas.orgrsc.orgnih.govabu.edu.ngresearchgate.netacs.orgresearchgate.netresearchgate.net While not a complex probe itself, this compound contributes to the repertoire of modified amino acids available for synthesizing more intricate chemical tools and for studying the biological roles of post-translational modifications like N-acetylation. Its use as a biochemical in proteomics research further underscores its utility in studying protein structure and function. scbt.com

Here are some reported physical properties of this compound:

| Property | Value | Source |

| Melting point | 130.0 to 134.0 °C | tcichemicals.comavantorsciences.com |

| Melting point | 132 °C | chemicalbook.com |

| Density | 1.129 g/cm³ | chemicalbook.comchemsrc.com |

| Molecular Formula | C₆H₁₁NO₃ | fishersci.cascbt.comchemicalbook.comnih.govmolbase.comavantorsciences.combldpharm.com |

| Molecular Weight | 145.16 g/mol or 145.15600 g/mol or 145.2 | fishersci.cascbt.comchemicalbook.comnih.govmolbase.comavantorsciences.combldpharm.com |

Synthetic Routes for this compound

The preparation of N-acetyl-DL-alpha-aminobutyric acid can be achieved through several laboratory protocols.

Laboratory synthesis of this compound typically involves the acetylation of DL-alpha-aminobutyric acid.

Classical methods for synthesizing N-acetyl-DL-alpha-aminocarboxylic acids, including this compound, often involve the reaction of the corresponding DL-alpha-aminocarboxylic acid with acetic anhydride (B1165640) in a suitable solvent, such as acetic acid. google.com This acetylation process results in the formation of the N-acetyl derivative.

Modifications to classical approaches aim to improve yield, purity, and efficiency. One described method involves carrying out the acetylation at elevated temperatures (60-150 °C) with a controlled concentration of the alpha-aminocarboxylic acid in acetic acid (< 3 mol/L). google.com The resulting N-acetyl-DL-alpha-aminocarboxylic acid can be obtained directly in liquefied or solid form by concentration, potentially avoiding aqueous workup steps while maintaining high purity suitable for subsequent enzymatic resolution. google.com

Enzymatic methods can be employed in the synthesis or modification of N-acetylated amino acids. While enzymatic synthesis is often discussed in the context of producing N-acylated amino acids from fatty acids and amino acids using aminoacylases acting in reverse nih.gov, the primary application of enzymes related to N-acetyl-DL-alpha-aminobutyric acid found in the search results is in its resolution (see Section 2.1.2). However, some studies mention enzymatic synthesis of N-acetylated amino acid conjugates occurring through acyltransferases mdpi.com.

Hydrolysis plays a significant role in amino acid chemistry, particularly in the context of deprotecting N-acetylated amino acids or in the breakdown of precursor molecules. Acid hydrolysis, for instance, is a common method used to liberate conjugated amino acids from N-acetylated forms for analysis mdpi.com. While direct "hydrolysis synthesis" of this compound from a different precursor wasn't explicitly detailed as a primary synthetic route in the search results, hydrolysis is integral to methods involving the cleavage of protecting groups or the processing of intermediates like alpha-aminonitriles in the Strecker synthesis, which ultimately yield amino acids that could then be acetylated masterorganicchemistry.comacs.org.

Chiral Resolution Techniques for DL-Mixtures

This compound is a racemic mixture, meaning it contains equal amounts of the L and D enantiomers of N-acetyl-alpha-aminobutyric acid. Obtaining the individual enantiomers (Ac-L-Abu-OH or Ac-D-Abu-OH) requires chiral resolution techniques.

Enzymatic resolution using acylases is a well-established method for resolving N-acetyl-DL-alpha-aminocarboxylic acids. google.comgoogle.com Acylases, particularly L-aminoacylase enzymes, selectively hydrolyze the L-enantiomer of the N-acetyl amino acid, leaving the D-enantiomer unreacted. google.comgoogle.com This allows for the separation of the free L-amino acid (L-alpha-aminobutyric acid) from the unhydrolyzed N-acetyl-D-amino acid (Ac-D-Abu-OH). google.com

Factors influencing enzymatic resolution include temperature, pH, substrate concentration, and enzyme activity. google.com For instance, using a fungal acylase to resolve N-acetyl-DL-2-aminobutyric acid, optimal conditions were reported around 30-70°C (preferably 37-40°C), pH 5-8.5 (preferably 7-8), and a substrate concentration of 0.05-1 mol/L. google.com Under these conditions, complete optical resolution yielding L-2-aminobutyric acid with high optical purity (>99%) could be achieved. google.com

Other chiral resolution techniques for amino acids and their derivatives include crystallization methods, adsorption methods, and chemical methods involving the formation of diastereomeric salts with chiral resolving agents, followed by separation and subsequent liberation of the desired enantiomer. google.comgoogle.com Precipitation-induced asymmetric transformation, which combines resolution with simultaneous interconversion of the undesired isomer, can also be employed to achieve high yields of the desired enantiomer. google.com

Chromatographic methods, particularly chiral high-performance liquid chromatography (HPLC), are also used for the analytical separation and determination of enantiomeric composition of amino acids and their derivatives, often after derivatization with chiral reagents to form diastereomers. researchgate.netacs.orgresearchgate.netnih.gov

Derivatization and Analog Synthesis

Derivatization of this compound or its enantiomers involves modifying the molecule to alter its properties or to prepare it for further reactions or analysis. The presence of the acetyl group, the free carboxyl group, and the possibility of further reactions at the alpha-carbon or the side chain (although Abu has a simple ethyl side chain) allows for various transformations.

One common type of derivatization in amino acid chemistry is the formation of amides or esters at the carboxyl group, or the introduction of protecting groups. The acetyl group itself can be considered an N-terminal protection.

Synthesis of analogs would involve creating compounds structurally related to this compound. This could include varying the acyl group (e.g., propionyl, benzoyl), modifying the alpha-aminobutyric acid structure itself (e.g., introducing substituents on the ethyl side chain), or incorporating N-acetyl-alpha-aminobutyric acid into peptides or other larger molecules. For example, N-acetylated aromatic amino acids like N-acetylphenylalanine and N-acetyltyrosine are known, suggesting similar N-acylation can be applied to various amino acids. frontiersin.org The synthesis of peptides containing modified amino acids like phosphono-containing aminobutyric acid derivatives has also been reported, indicating the potential for incorporating Abu derivatives into peptide structures. researchgate.net

Derivatization is also crucial for the chiral analysis of amino acids by techniques like GC-MS or LC-MS, where racemic mixtures are reacted with chiral reagents to form diastereomers that can be separated chromatographically. mdpi.comresearchgate.netacs.orgresearchgate.netnih.gov Reagents like R-2-butanolic HCl followed by MTBSTFA have been used for chiral derivatization of hydrolyzed N-acetyl amino acids for GC-MS analysis. mdpi.com Other chiral derivatization agents include (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) for LC-MS acs.org and o-phthaldialdehyde (OPA) in combination with N-acylated cysteines for HPLC capes.gov.br.

Preparation of Esters (e.g., N-acetyl-DL-butyrine N',N'-dimethylamide)

While direct information on the preparation of esters of this compound, specifically N-acetyl-DL-butyrine N',N'-dimethylamide, was not extensively detailed in the search results, the synthesis of amide derivatives of N-acetylated amino acids is a common chemical transformation. N-acetyl-DL-alanine methylamide, for instance, is a known compound with a reported CAS number nist.gov. The synthesis of such amides typically involves activating the carboxyl group of the N-acetylated amino acid followed by reaction with the desired amine (in this case, N,N'-dimethylamine). The structure of N,N-dibutylacetamide provides an example of an N,N-disubstituted amide nih.gov.

Peptide Coupling and Conjugation Strategies

Alpha-aminobutyric acid (Abu) and its derivatives, including N-acetylated forms, are utilized in peptide synthesis and conjugation strategies.

Incorporation into Peptides as a Building Block

Alpha-aminobutyric acid (Abu) can be incorporated into peptides as a building block. Fmoc-L-alpha-aminobutyric acid, featuring the fluorenylmethoxycarbonyl (Fmoc) protecting group, is described as a crucial building block in peptide synthesis, particularly in solid-phase peptide synthesis chemimpex.com. The Fmoc group allows for selective protection of the amino group and can be cleaved under mild conditions, facilitating the synthesis of complex peptide sequences chemimpex.com. The incorporation of unnatural amino acids like alpha-aminoisobutyric acid (Aib), a related non-proteinogenic amino acid, into peptides is a strategy used to influence peptide conformation and enhance stability, such as resistance to proteolytic enzymes acs.orgacs.orgnih.gov. While Aib has a gem-dimethyl group, Abu has an ethyl group at the alpha carbon. The incorporation of alpha,alpha-disubstituted amino acids into polypeptide architectures is a powerful way to control their secondary structures rsc.org.

Prodrug Design (e.g., ganciclovir (B1264) prodrugs containing Abu)

Amino acids and their derivatives, including alpha-aminobutyric acid, are employed as promoieties in prodrug design to improve the physicochemical and pharmacological properties of parent drugs nih.govhumanjournals.comtandfonline.com. This strategy is used to enhance properties such as aqueous solubility, permeability, and targeted delivery nih.govhumanjournals.comresearchgate.net.

An example of this is the development of ganciclovir prodrugs containing alpha-aminobutyric acid. Specifically, N-benzyloxycarbonyl-(alpha,L)-aminobutyric acid-ganciclovir (CbzAbuGCV) and N-acetyl-(L)-phenylalanine-(alpha,L)-aminobutyric acid-ganciclovir (AcPheAbuGCV) have been synthesized and evaluated as protease-targeted prodrugs of ganciclovir nih.gov. These prodrugs are designed to be hydrolytically activated by the protease of human cytomegalovirus (hCMV) at the site of viral infection nih.gov. Studies have shown that N-acetylated dipeptide prodrugs of ganciclovir, such as AcPheAbuGCV, exhibit greater stability in various tissue matrices compared to Cbz-amino acid prodrugs nih.govresearchgate.net. AcPheAbuGCV also demonstrated superior cellular uptake and permeability across epithelial cell monolayers nih.gov. The use of amino acid esters, including those of ganciclovir, is a common approach in prodrug design tandfonline.comgoogle.com.

Isotope Labeling for Mechanistic Studies

Isotope labeling of amino acids, including alpha-aminobutyric acid, is a valuable technique for mechanistic studies in various fields, such as drug discovery, biomedical science, and structural biology acs.orgrsc.orgisotope.com. Stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are commonly used rsc.orgisotope.com.

Deuterium labeling at the alpha position of amino acids is particularly useful for elucidating protein structures, investigating biochemical processes like peptide metabolism and enzyme mechanisms, and improving the metabolic stability of compounds containing amino acid moieties acs.org. Methods for enantioselective alpha-deuteration of alpha-amino acids have been developed acs.org.

Isotope-labeled amino acids can be incorporated into proteins for analysis by techniques such as mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy rsc.orgisotope.commedchemexpress.com. This allows for site-specific investigation of structures and dynamics rsc.orgmedchemexpress.com. For instance, selectively deuterated amino acids can be prepared for NMR spectroscopic analysis of large proteins rsc.org. Acid-catalyzed oxygen-18 (¹⁸O) labeling of peptides is another method used in quantitative proteomics nih.gov.

H-Abu-OH-d2, a deuterium-labeled form of alpha-aminobutyric acid, is available and used in research medchemexpress.com. Isotope-labeled internal standards are also used in analytical chemistry for accurate quantification nih.gov.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound (2-(acetylamino)butanoic acid) | 306107 |

| alpha-aminobutyric acid (Abu) | 6657 |

| ganciclovir | 3456 |

This compound, the N-acetylated form of the non-proteinogenic amino acid alpha-aminobutyric acid (Abu), serves as a versatile building block in organic synthesis, particularly in the realms of peptide chemistry and prodrug design. This article explores key synthetic methodologies and chemical transformations involving this compound and related alpha-aminobutyric acid derivatives.

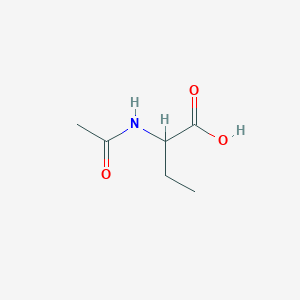

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-acetamidobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-3-5(6(9)10)7-4(2)8/h5H,3H2,1-2H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZVZUKROCHDMDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00992835 | |

| Record name | 2-[(1-Hydroxyethylidene)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00992835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7211-57-6, 34271-27-7, 7682-14-6 | |

| Record name | 2-(Acetylamino)butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7211-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC203440 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203440 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC205007 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=205007 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[(1-Hydroxyethylidene)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00992835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (�±)-2-Acetamido-butyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

The chemical utility of Ac-DL-Abu-OH and its parent compound, alpha-aminobutyric acid, is evident in various synthetic strategies aimed at creating diverse molecular structures with potential biological activities.

Preparation of Esters (e.g., N-acetyl-DL-butyrine N',N'-dimethylamide)

Peptide Coupling and Conjugation Strategies

Alpha-aminobutyric acid (Abu) and its modified forms, including N-acetylated derivatives, are valuable in the construction of peptides and conjugates.

Alpha-aminobutyric acid (Abu) can be directly incorporated into peptide chains. The use of protected forms, such as Fmoc-L-alpha-aminobutyric acid, is common in solid-phase peptide synthesis chemimpex.com. The presence of the Fmoc group allows for controlled and selective deprotection during the stepwise elongation of the peptide chain chemimpex.com. The inclusion of non-proteinogenic amino acids like Abu or the related alpha-aminoisobutyric acid (Aib) can influence the structural properties of peptides, such as inducing helical conformations and increasing resistance to enzymatic degradation acs.orgacs.orgnih.gov. Alpha,alpha-disubstituted amino acids, in general, are known to be effective in controlling the secondary structures of polypeptides rsc.org.

Amino acids and their derivatives are frequently employed as promoieties in the design of prodrugs to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents nih.govhumanjournals.comtandfonline.com. This approach can lead to improved solubility, increased permeability across biological membranes, and targeted delivery nih.govhumanjournals.comresearchgate.net.

A notable application is the design of ganciclovir (B1264) prodrugs incorporating alpha-aminobutyric acid. Examples include N-benzyloxycarbonyl-(alpha,L)-aminobutyric acid-ganciclovir (CbzAbuGCV) and N-acetyl-(L)-phenylalanine-(alpha,L)-aminobutyric acid-ganciclovir (AcPheAbuGCV) nih.gov. These compounds were synthesized as prodrugs intended for targeted activation by the human cytomegalovirus (hCMV) protease at the site of infection nih.gov. Research has indicated that N-acetylated dipeptide prodrugs of ganciclovir, such as AcPheAbuGCV, demonstrate enhanced stability in various tissue environments compared to Cbz-amino acid prodrugs nih.govresearchgate.net. Furthermore, AcPheAbuGCV has shown favorable cellular uptake and permeability characteristics nih.gov. The formation of amino acid esters of nucleoside analogues, including ganciclovir, is a recognized strategy in prodrug development tandfonline.comgoogle.com.

Isotope Labeling for Mechanistic Studies

Isotope labeling of amino acids, including alpha-aminobutyric acid, is an indispensable technique for conducting mechanistic investigations in diverse scientific disciplines, including drug discovery and biomedical research acs.orgrsc.orgisotope.com. The incorporation of stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) allows for detailed analysis rsc.orgisotope.com.

Alpha-deuteration of amino acids is particularly valuable for probing protein structures, studying the mechanisms of enzymes, and understanding the metabolic fate of peptides acs.org. It can also contribute to improving the metabolic stability of compounds acs.org. Methods for achieving enantioselective alpha-deuteration of alpha-amino acids have been developed acs.org.

Isotope-labeled amino acids can be integrated into proteins for analysis using techniques like mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy rsc.orgisotope.commedchemexpress.com. This enables site-specific structural and dynamic studies rsc.orgmedchemexpress.com. For instance, selectively deuterated amino acids can be prepared for NMR analysis of large proteins rsc.org. Acid-catalyzed ¹⁸O labeling of peptides represents another method used in quantitative proteomics nih.gov. Deuterium-labeled alpha-aminobutyric acid (H-Abu-OH-d2) is commercially available for research purposes medchemexpress.com. Isotope-labeled internal standards are also widely used in analytical methods for accurate quantification nih.gov.

Biological and Biochemical Research Applications

Role in Metabolic Pathways and Biochemical Cycles

Ac-DL-Abu-OH and its parent compound are implicated in several key metabolic processes, offering researchers a probe to study the dynamics of amino acid and energy metabolism.

Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 20 canonical amino acids encoded by the standard genetic code. nih.gov These compounds are found in various organisms, including bacteria, fungi, and plants, where they can be part of toxins, antibiotics, or secondary metabolites. nih.govnih.gov The study of NPAAs is significant for understanding metabolic diversity and has applications in the development of novel peptide therapeutics. nih.govresearchgate.net

This compound, as an N-acetylated form of the NPAA 2-aminobutyric acid, is utilized in research to investigate the metabolic pathways that process such "unnatural" amino acids. The introduction of the acetyl group modifies the compound's chemical properties, potentially altering its recognition and transport into cells and its interaction with enzymes. This allows researchers to study the specificity and promiscuity of metabolic enzymes and transport systems that handle a wide range of amino acid structures. Some NPAAs are known to be produced due to the broad substrate specificity of biosynthetic pathways, such as those for branched-chain amino acids. nih.gov

The unacetylated form of this compound, 2-aminobutyric acid (also known as alpha-aminobutyrate or α-ANB), is a recognized intermediate in the catabolism of the essential amino acids methionine and threonine, and is also linked to serine metabolism. gdx.net The metabolic pathways of glycine (B1666218), serine, and threonine are deeply interconnected. kegg.jp Serine is synthesized from an intermediate of glycolysis, and glycine is derived from serine. kegg.jp The breakdown of threonine and methionine generates 2-aminobutyric acid, which is further metabolized in reactions requiring vitamin B6 as a cofactor. gdx.net

Elevated levels of 2-aminobutyric acid in biological fluids can indicate a functional need for vitamin B6 or shifts in the metabolic flux through these pathways. gdx.net By using this compound, researchers can explore how N-acetylation affects the entry and processing of 2-aminobutyric acid into these central metabolic routes. The acetyl group may protect the amino group from immediate transamination, potentially redirecting its metabolic fate or altering the kinetics of its breakdown. This makes this compound a useful compound for studying the regulation of these interconnected amino acid degradation pathways. researchgate.net

Table 1: Key Metabolic Pathways and Enzymes Associated with 2-Aminobutyric Acid

| Pathway | Key Precursor Amino Acids | Associated Enzymes (Examples) | Metabolic Role |

|---|---|---|---|

| Methionine Catabolism | Methionine | Cystathionine-β-lyase | Breakdown of methionine produces α-ketobutyrate, which can be transaminated to 2-aminobutyric acid. |

| Threonine Catabolism | Threonine | Threonine dehydratase | Degradation of threonine yields α-ketobutyrate, a direct precursor to 2-aminobutyric acid. |

| Serine/Glycine Metabolism | Serine, Glycine | Serine hydroxymethyltransferase (SHMT) | These pathways are interconnected with threonine metabolism and one-carbon metabolism, indirectly influencing the pool of precursors. researchgate.net |

Amino acid catabolism is intrinsically linked to cellular energy production. The carbon skeletons of amino acids can be converted into major metabolic intermediates that fuel the citric acid cycle (TCA cycle) and, subsequently, oxidative phosphorylation (OXPHOS)—the primary mechanism for ATP production in aerobic organisms. wikipedia.orgkhanacademy.org Glycolysis, the breakdown of glucose, is the other major energy-yielding pathway. khanacademy.org

The metabolism of 2-aminobutyric acid yields intermediates like propionyl-CoA, which can be converted to succinyl-CoA and enter the TCA cycle. By providing a substrate that can feed into the TCA cycle, the catabolism of this compound can influence the rate of oxidative phosphorylation. wikipedia.org Research into cellular bioenergetics often explores the concept of metabolic flexibility, where cells switch between carbohydrates and other fuel sources, like amino acids and fatty acids. embopress.org Dysfunctional oxidative phosphorylation can lead to a shift in substrate utilization; for instance, it can shunt branched-chain amino acid catabolism toward lipid synthesis. embopress.org this compound can be used as a tool to investigate how the introduction of a specific N-acetylated amino acid impacts the balance between glycolysis and oxidative phosphorylation for cellular energy demands. nih.gov

The metabolic pathways of amino acids are highly interconnected. Glutamine and arginine are conditionally essential amino acids whose metabolism is crucial for a variety of cellular functions, including nucleotide synthesis, nitric oxide production, and immune cell function. researchgate.netnih.gov The metabolism of these two amino acids is linked, as glutamine can be a precursor for the synthesis of ornithine and subsequently arginine. nih.gov

The catabolism of branched-chain amino acids and others like methionine and threonine can generate glutamate. nih.gov Glutamate is a central node in amino acid metabolism, serving as a direct precursor for glutamine synthesis. nih.gov Therefore, by influencing the metabolic flux through pathways that produce glutamate, the degradation of this compound could indirectly affect the cellular pools available for glutamine and arginine synthesis. While not a direct participant, its metabolism can cause ripples that affect the homeostasis of other amino acid networks. nih.gov This makes it a candidate for studying the crosstalk and regulatory feedback loops between different amino acid metabolic pathways. nih.gov

A significant area of research for acetylated compounds relates to coenzyme A (CoA) homeostasis. Carnitine acyltransferases are a family of enzymes, including carnitine O-acetyltransferase (CRAT), that are crucial for managing the balance of acyl-CoA pools within the cell. mdpi.comnih.gov These enzymes catalyze the reversible transfer of acyl groups (like acetyl groups) between CoA and carnitine. nih.govnih.gov This system is vital for transporting fatty acids into the mitochondria for beta-oxidation and for buffering excess acetyl-CoA, which can inhibit key metabolic enzymes. mdpi.com

Given its structure as an N-acetylated amino acid, this compound is investigated for its potential interactions with carnitine acyltransferases. It is structurally analogous to acetyl-DL-aminocarnitine, a known modulator of these enzymes. mdpi.com Research explores whether this compound can act as a substrate or an inhibitor for CRAT, thereby influencing the cellular acetyl-CoA/CoA ratio. Maintaining this ratio is critical for metabolic flexibility, particularly the balance between glucose and fatty acid oxidation. mdpi.com

Table 2: Structural Comparison of Compounds Interacting with Acyl-CoA Pools

| Compound | Key Structural Features | Relevance to CoA Homeostasis |

|---|---|---|

| Acetyl-CoA | Acetyl group linked to Coenzyme A | Central molecule in metabolism; donates acetyl groups. |

| Acetylcarnitine | Acetyl group linked to Carnitine | Product of CRAT; buffers and transports acetyl groups. mdpi.com |

| This compound | Acetyl group linked to 2-aminobutyric acid | Potential substrate or modulator of enzymes managing acetyl groups. |

| Acetyl-DL-aminocarnitine | Acetyl group linked to an aminocarnitine backbone | Known modulator of carnitine acyltransferases. mdpi.com |

Enzymatic Interactions and Activity Modulation

This compound belongs to the class of N-acyl amino acids, which are increasingly recognized as bioactive lipid molecules. The metabolism of these compounds is controlled by specific enzymes that can either synthesize or hydrolyze them. Research in this area has identified a cooperative system of enzymatic control. nih.govelifesciences.orgresearchgate.net

Two key enzymes implicated in the metabolism of N-acyl amino acids are Peptidase M20 Domain Containing 1 (PM20D1) and Fatty Acid Amide Hydrolase (FAAH). elifesciences.orgresearchgate.net PM20D1 is an extracellular enzyme that can both synthesize and hydrolyze N-acyl amino acids, regulating their circulating levels. researchgate.net In contrast, FAAH is an intracellular enzyme that also possesses hydrolase activity towards certain N-acyl amino acids, particularly those with a glycine conjugate. nih.govresearchgate.net

This "enzymatic division of labor" suggests a complex system for regulating the activity of this diverse family of lipids. elifesciences.org this compound is used as a synthetic substrate to probe the specificity of these enzymes. By testing the ability of PM20D1 and FAAH to hydrolyze this compound, researchers can characterize the structural requirements for substrate recognition. These studies help to map the functional roles of these enzymes and understand how they cooperatively regulate the levels and biological activities of endogenous N-acyl amino acids. nih.govelifesciences.org

Effects on Enzyme Function and Regulation

Consistent with the lack of substrate or inhibitor studies, there is no available research on the specific effects of this compound on enzyme function or regulation.

Cellular and Molecular Biological Investigations

Influence on Macrophage Polarization and Function

There is no scientific literature available that details the influence of this compound on the polarization or function of macrophages.

Regulation of M1 Macrophage Activation

No research has been found that addresses the role of this compound in the regulation of M1 macrophage activation.

Epigenetic Modifications and Gene Expression Regulation

There is currently no available data on the involvement of this compound in epigenetic modifications or the regulation of gene expression.

Histone Acetylation and Chromatin Remodeling

Histone acetylation is a critical epigenetic modification that plays a fundamental role in regulating gene expression. wikipedia.org This process involves the transfer of an acetyl group to lysine (B10760008) residues on histone proteins, a reaction catalyzed by histone acetyltransferases (HATs). The addition of the acetyl group neutralizes the positive charge of lysine, weakening the interaction between histones and the negatively charged DNA backbone. wikipedia.org This leads to a more relaxed chromatin structure, known as euchromatin, which is more accessible to transcription factors and the transcriptional machinery, generally resulting in increased gene expression. wikipedia.org This dynamic process is reversed by histone deacetylases (HDACs), which remove the acetyl groups. nih.gov

Chromatin remodeling refers to the dynamic changes in chromatin architecture that allow access to condensed genomic DNA by the regulatory transcription machinery. nih.govnih.govresearchgate.net These changes are carried out by ATP-dependent chromatin remodeling complexes that can slide, evict, or restructure nucleosomes. nih.govresearchgate.net Histone modifications like acetylation are key signals that recruit these remodeling complexes to specific genomic locations. nih.gov

While this compound contains an acetyl group, its direct involvement in modulating the activity of HATs or HDACs, or in directly influencing chromatin remodeling processes, has not been detailed in available scientific literature. The N-acetylation of its own amino group is structurally distinct from the enzymatic acetylation of histone tails.

H3K27me3 Occupancy on Inflammatory Gene Promoters

Research into the closely related, non-acetylated compound α-Aminobutyric Acid (AABA) provides significant insights into potential epigenetic roles. Trimethylation of histone H3 at lysine 27 (H3K27me3) is a repressive epigenetic mark associated with gene silencing. nih.govnih.gov Studies have shown that AABA can influence the inflammatory response in macrophages by modulating H3K27me3 levels. Specifically, treatment with AABA was found to increase the enrichment of H3K27me3 at the promoter regions of key M1 macrophage-associated inflammatory genes, thereby suppressing their expression. nih.gov

| Gene Promoter | Biological Function | Effect of AABA Treatment |

|---|---|---|

| Nos2 | Encodes inducible nitric oxide synthase, a pro-inflammatory enzyme. | Increased H3K27me3 enrichment |

| Tnfa | Encodes Tumor Necrosis Factor-alpha, a major inflammatory cytokine. | Increased H3K27me3 enrichment |

| Il6 | Encodes Interleukin-6, a pro-inflammatory cytokine. | Increased H3K27me3 enrichment |

EZH2 Expression and Activity

The catalytic enzyme responsible for H3K27 trimethylation is the Enhancer of Zeste Homologue 2 (EZH2), a key component of the Polycomb Repressive Complex 2 (PRC2). nih.govnih.gov The activity of EZH2 is therefore directly linked to the deposition of the repressive H3K27me3 mark. nih.govnih.gov

The same study on AABA demonstrated that the compound enhances the expression of EZH2 at both the mRNA and protein levels. This upregulation of EZH2 provides a mechanism for the observed increase in H3K27me3 on inflammatory gene promoters. Furthermore, the effects of AABA were reversed by the application of an EZH2-specific inhibitor (EPZ6438), confirming that AABA's repressive effect on inflammatory genes is dependent on EZH2 activity. nih.gov

| Condition | EZH2 Expression | H3K27me3 Levels |

|---|---|---|

| AABA Treatment | Increased | Increased |

| AABA + EZH2 Inhibitor (EPZ6438) | Increase reversed | Increase reversed |

Effects on Protein Synthesis and Cell Growth Regulation (via mTORC1 pathway)

The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism. nih.gov It integrates signals from various environmental cues, including nutrients like amino acids, to control anabolic processes such as protein and lipid synthesis. nih.govnih.gov The availability of amino acids is a key signal for activating the mTORC1 pathway, which in turn promotes protein synthesis by phosphorylating downstream targets like S6K1 and 4E-BP1. nih.govresearchgate.net

As an amino acid derivative, this compound exists within the broader class of molecules that are known to influence mTORC1 signaling. However, specific studies detailing the direct effect of this compound on the mTORC1 pathway, and its subsequent impact on protein synthesis and cell growth regulation, are not presently available in the scientific literature.

Neurobiological Research Contexts (e.g., distinction from GABA and other amino acids)

In neurobiological research, it is crucial to distinguish between different amino acid isomers, as their structural variations lead to distinct physiological functions. This compound is a derivative of α-aminobutyric acid (2-aminobutanoic acid). A key structural isomer is gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. researchgate.netyoutube.com

The fundamental difference lies in the position of the amino group on the butyric acid carbon chain:

α-Aminobutyric acid : The amino group is attached to the alpha-carbon (the second carbon), adjacent to the carboxyl group. nih.gov α-amino acids are the building blocks of proteins and are involved in various metabolic pathways. nih.gov

Gamma-aminobutyric acid (GABA) : The amino group is attached to the gamma-carbon (the fourth carbon). researchgate.net This structural arrangement allows GABA to bind to specific GABA receptors in the brain, which typically open chloride channels, hyperpolarizing the neuron and making it less likely to fire an action potential. youtube.comyoutube.com

Therefore, while they are isomers, AABA (the parent compound of this compound) and GABA have fundamentally different roles. GABA functions as a major signaling molecule and neurotransmitter, whereas AABA and its derivatives are typically studied in the context of metabolism and biosynthesis. nih.govresearchgate.netnih.gov The acetylation in this compound further differentiates it, making it a useful tool in biochemical research, including as a building block in peptide synthesis or in studies of amino acid metabolism. chemimpex.com

Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Data Interpretation in Research Contexts

Spectroscopic methods probe the interaction of electromagnetic radiation with the molecule, yielding data that can be interpreted to elucidate structural features and confirm identity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. By analyzing the chemical shifts, splitting patterns, and integration of signals in 1H and 13C NMR spectra, researchers can identify the types and connectivity of atoms within the Ac-DL-Abu-OH molecule.

For this compound, 1H NMR would typically show distinct signals corresponding to the protons of the acetyl group (a singlet around 2 ppm), the methylene (B1212753) protons of the ethyl side chain (multiplets), the methyl protons of the ethyl side chain (a triplet around 1 ppm), the alpha-proton (a multiplet or quartet), and potentially signals for the carboxylic acid proton and the amide proton, depending on the solvent and concentration. nih.govhmdb.caspectrabase.com 13C NMR provides information about the carbon skeleton, with signals expected for the acetyl carbonyl carbon, the amide carbonyl carbon, the alpha carbon, and the carbons of the ethyl group. nih.govhmdb.ca

An illustrative representation of expected NMR data features for this compound is shown below:

| Type of Proton/Carbon | Expected 1H NMR Chemical Shift (ppm) | Expected 13C NMR Chemical Shift (ppm) |

| Acetyl CH3 | ~2.0 | ~20-25 |

| Acetyl C=O | - | ~170-175 |

| Alpha CH | ~4.0-4.5 | ~50-60 |

| Ethyl CH2 | ~1.8-2.0 | ~25-30 |

| Ethyl CH3 | ~0.9-1.0 | ~10-15 |

| Carboxylic C=O | - | ~175-180 |

| Amide NH | Variable | - |

| Carboxylic OH | Variable | - |

Note: These are approximate chemical shift ranges and can vary depending on solvent, concentration, and pH.

Mass Spectrometry (MS) is a technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound. This is crucial for confirming the identity and purity of this compound and for its quantification in mixtures.

Coupled techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used for the analysis of amino acids and their derivatives. thermofisher.comjst.go.jpd-nb.inforesearchgate.netnih.govnih.gov For GC-MS, derivatization of polar functional groups (like the carboxylic acid and amine/amide) is often necessary to increase volatility. thermofisher.comnih.gov Electron Ionization (EI) in GC-MS typically produces characteristic fragmentation patterns that can be used for identification by comparison with spectral libraries. thermofisher.com Electrospray Ionization (ESI) or other soft ionization techniques are often used in LC-MS, yielding protonated or deprotonated molecular ions (e.g., [M+H]+ or [M-H]-) that confirm the molecular weight. nih.gov

For this compound (Molecular Weight ~145.16), characteristic ions in a mass spectrum could include the molecular ion (depending on ionization method) and fragment ions resulting from the cleavage of chemical bonds, such as the loss of the acetyl group, the carboxylic acid group, or parts of the ethyl side chain. core.ac.uk

An illustrative example of expected MS data features for this compound (after potential derivatization for GC-MS or as the intact molecule in LC-MS) is shown below:

| Ion Type | Expected m/z (approx.) | Possible Fragments Lost |

| Protonated Molecule | 146 | - |

| De-protonated Molecule | 144 | - |

| Fragment Ion 1 | 103 | -COOH, -H |

| Fragment Ion 2 | 85 | -CH2CH3COOH |

| Fragment Ion 3 | 43 | -NHCOCH3 or CH3CO+ |

Note: Specific fragmentation patterns and abundant ions depend heavily on the ionization method and instrument parameters.

X-ray crystallography is a technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, torsion angles, and crystal packing, offering definitive proof of a compound's molecular structure and solid-state form. goums.ac.irresearchgate.netmdpi.comiucr.org

For this compound, if a crystalline sample can be obtained, X-ray crystallography would reveal the conformation of the molecule in the crystal lattice and how individual molecules interact through hydrogen bonding or other intermolecular forces. This is particularly valuable for understanding the solid-state properties and for confirming the structure determined by other techniques. While a specific crystal structure for this compound was not found in the initial search results, the technique has been successfully applied to other N-acetylated amino acids, providing insights into their molecular and crystal structures. scielo.org.mxresearchgate.net

Chromatographic Methods in Biochemical Analysis

Chromatographic methods are essential for separating components in a mixture, allowing for the assessment of purity and the quantitative analysis of specific compounds like this compound in complex samples.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying components in a liquid mixture. It is particularly useful for analyzing non-volatile or thermally labile compounds like amino acids and their derivatives. oatext.commdpi.comresearchgate.netsigmaaldrich.com

For this compound, reversed-phase HPLC is commonly employed using a suitable stationary phase (e.g., C18) and a mobile phase typically consisting of a mixture of water or buffer and an organic solvent (e.g., methanol (B129727) or acetonitrile). oatext.comsigmaaldrich.com Detection is often achieved using UV detection if the molecule has a chromophore, or by coupling with a mass spectrometer (HPLC-MS). HPLC is used to assess the purity of synthesized or commercially obtained this compound by identifying and quantifying impurities. It can also be used for quantitative analysis of this compound in various research samples.

Furthermore, since this compound is a DL form, chiral HPLC can be used to separate the D and L enantiomers, allowing for the determination of enantiomeric composition or the analysis of enantiomer-specific processes. nih.govresearchgate.netresearchgate.netsigmaaldrich.com This typically involves using a chiral stationary phase.

An illustrative example of typical HPLC parameters for analyzing compounds like this compound is shown below:

| Parameter | Typical Range/Description |

| Column Type | Reversed-phase (e.g., C18) or Chiral |

| Mobile Phase | Water/Buffer and Organic Solvent (e.g., Methanol, Acetonitrile) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV (e.g., 200-220 nm) or MS |

| Injection Volume | 5 - 20 µL |

Note: Specific parameters need to be optimized based on the column, mobile phase composition, and the nature of the sample.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used extensively in metabolomics for the identification and quantification of a wide range of metabolites, including amino acids and their derivatives. thermofisher.comjst.go.jpd-nb.inforesearchgate.net While this compound is not highly volatile, it can be analyzed by GC-MS after chemical derivatization, which increases its volatility and thermal stability. thermofisher.comnih.gov Common derivatization methods for amino acids include esterification of the carboxylic acid group and acylation of the amino or imino group. researchgate.netnih.gov

In metabolomic studies, GC-MS allows for the separation of numerous compounds in a biological extract or experimental sample, with the mass spectrometer providing identification through characteristic fragmentation patterns and retention times. thermofisher.comjst.go.jp This enables researchers to profile the presence and relative abundance of this compound alongside other metabolites, providing insights into biochemical pathways or experimental outcomes. jst.go.jpd-nb.info Alpha-aminobutyric acid, the non-acetylated precursor, is a known metabolite that can be analyzed by GC-MS. jst.go.jpd-nb.info The N-acetylated form, this compound, could be present as a result of metabolic processes or experimental manipulations.

An illustrative example of GC-MS parameters and expected data features for derivatized this compound in a metabolomic context is shown below:

| Parameter | Typical Range/Description |

| Column Type | Capillary column (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Injection Mode | Split or Splitless |

| Injector Temperature | 200 - 300 °C |

| Oven Program | Temperature gradient |

| Detector | Mass Spectrometer (EI) |

| Derivatization | Esterification and Acylation (e.g., using methyl chloroformate and pentafluoropropionic anhydride) researchgate.netnih.gov |

| Data Features | Retention Time, Characteristic Fragment Ions (m/z) |

Note: Derivatization is crucial for GC-MS analysis of this compound.

These advanced analytical and spectroscopic techniques provide researchers with the necessary tools for the comprehensive characterization of this compound, enabling accurate identification, purity assessment, and quantitative analysis in various research applications.

Pharmacological and Therapeutic Research Potential

Immunomodulatory Functions and Anti-Inflammatory Effects

Research suggests that alpha-aminobutyric acid (AABA), a component related to Ac-DL-Abu-OH, may possess immunomodulatory functions and anti-inflammatory effects. Studies have investigated the potential of AABA in regulating macrophage polarization and function. nih.govresearchgate.net

In Vitro and In Vivo Models of Inflammation

In vitro and in vivo studies have been conducted to investigate the anti-inflammatory potential of related compounds, providing insights into possible mechanisms relevant to this compound. For example, research using lipopolysaccharide (LPS)-stimulated macrophages, a common in vitro model of inflammation, has explored the effects of AABA on macrophage polarization and function. nih.govresearchgate.net In vivo models, such as induced sepsis and colitis in mice, have also been utilized to evaluate the effects of AABA on disease progression and inflammation severity. nih.govresearchgate.net These models are widely used in anti-inflammatory research to mimic aspects of human inflammatory responses and evaluate potential therapeutic agents. accscience.comresearchgate.netresearchgate.netnih.gov

Potential in Inflammatory Diseases

The findings from studies on related compounds like AABA suggest a potential for this compound in the context of inflammatory diseases. By inhibiting M1 macrophage polarization and function, AABA has shown potential in reducing disease severity in animal models of colitis and prolonging survival in septic mice. nih.govresearchgate.net This indicates a possible therapeutic avenue for conditions characterized by excessive or unregulated inflammation, which is implicated in a wide range of diseases including metabolic disorders, rheumatoid arthritis, and certain cancers. uci.eduvietnamjournal.rumdpi.comfrontiersin.orgnih.gov

Cardiomyocyte Activity and Glutathione (B108866) Production

Previous studies have reported that alpha-aminobutyric acid (AABA) supports cardiomyocyte activity by increasing glutathione (GSH) production. nih.govresearchgate.net Glutathione is a crucial antioxidant that plays a vital role in cellular defense mechanisms. nih.gov While AABA was reported to increase intracellular GSH levels, studies on M1 macrophages did not find a notable alteration in IL-1β production after AABA treatment, suggesting potential cell-type specific mechanisms of action. nih.gov Research into cardiomyocyte activity often involves studying calcium handling and electrical signaling within these cells. nih.govnih.govfrontiersin.org

Neurodegenerative Disease Research (e.g., comparison to N-acetyl-DL-leucine)

Research into acetylated amino acids, including N-acetyl-DL-alpha-aminobutyric acid (this compound), has intersected with the study of neurodegenerative diseases. N-acetyl-DL-leucine (Ac-DL-Leu), another acetylated amino acid, has been investigated for its potential in treating neurological conditions, including certain types of cerebellar ataxia and Niemann-Pick disease Type C. curesyngap1.orguni-marburg.debiorxiv.org Comparisons between the effects of this compound and N-acetyl-DL-leucine in neurodegenerative models could provide valuable insights into their respective therapeutic potentials. Studies on N-acetyl-DL-leucine have highlighted differences in the pharmacokinetics of its enantiomers (L and D) and suggested that the L-enantiomer may be the primary pharmacologically active form, with potential implications for the use of the racemic mixture. biorxiv.orgnih.govplos.orgbiorxiv.org Neurodegenerative diseases are characterized by progressive brain dysfunction and neuronal degeneration, impacting cognitive and motor functions. stanford.edumdpi.comupenn.edunih.govfrontiersin.org

Modulation of Alpha-Synuclein (B15492655) Pathology

Alpha-synuclein (α-syn) is a protein strongly implicated in the pathogenesis of Parkinson's disease and other synucleinopathies, characterized by the aggregation and accumulation of α-syn in the brain. mdpi.comdrugdiscoverytrends.comfrontiersin.orgplos.orgplos.orgmdpi.com Research efforts are focused on identifying therapeutic strategies that can modulate α-synuclein pathology. This includes investigating compounds that can reduce pathological α-synuclein levels, enhance its clearance, or prevent its aggregation. drugdiscoverytrends.complos.orgmdpi.com Studies on N-acetyl-L-leucine, for instance, have indicated that it can directly reduce pathological alpha-synuclein and improve synaptic function in cellular and animal models of Parkinson's disease. drugdiscoverytrends.com The modulation of α-synuclein pathology is considered a key approach for developing disease-modifying therapies for Parkinson's disease. drugdiscoverytrends.commdpi.com

Impact on Synaptic Function

Synaptic dysfunction is a common feature across many neurodegenerative disorders. uc.ptelifesciences.org Synapses, the junctions between neurons, are crucial for communication and information processing in the brain. uc.ptnih.govohsu.edunih.gov Neurodegenerative processes can impair synaptic transmission and plasticity, contributing to cognitive and motor deficits. uc.pt Research aims to understand the mechanisms underlying synaptic dysfunction in these diseases and explore interventions that can protect or restore synaptic function. uc.pt Studies on N-acetyl-L-leucine have shown improvements in synaptic function in preclinical models of Parkinson's disease. drugdiscoverytrends.com Investigating the impact of this compound on synaptic function in relevant models could reveal its potential in addressing this critical aspect of neurodegeneration.

Sepsis Progression and Related Biomarkers

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection nih.gov. The identification of reliable biomarkers for the early diagnosis and prognosis of sepsis is a critical area of research nih.govscienceopen.commdpi.com. Commonly used biomarkers include C-reactive protein (CRP) and procalcitonin (B1506340) (PCT), although they lack specificity for sepsis nih.govmdpi.comtandfonline.com. Other potential biomarkers are being investigated, such as circulating nucleosomes, which have shown correlation with disease severity mdpi.com. While the search results provide extensive information on sepsis biomarkers and their diagnostic potential, there is no direct mention of this compound in the context of sepsis progression or as a related biomarker.

Association with Depressive Symptoms

Depressive symptoms are prevalent and can be associated with various health conditions nih.govlondonmet.ac.uk. Research has explored the association between different factors and depressive symptoms, including biological markers and interventions nih.govlondonmet.ac.ukresearchgate.netnih.govjneuropsychiatry.org. For instance, studies have investigated the impact of lifestyle interventions, such as carbohydrate restriction in individuals with type 2 diabetes, on depressive symptoms, observing decreases over time nih.gov. Additionally, research has explored the relationship between epigenetic age acceleration and depressive symptoms nih.gov, as well as the potential role of vitamin D levels jneuropsychiatry.org. While the provided search results discuss associations with depressive symptoms in various contexts, there is no specific research finding presented that directly links this compound to depressive symptoms.

Emerging Research Directions and Future Perspectives

Integration with Omics Technologies (e.g., Metabolomics, Epigenomics)

The integration of 'omics' technologies, such as metabolomics and epigenomics, is a significant trend in modern biological and medical research, offering comprehensive insights into biological systems iarc.frfishersci.co.ukmpg.defishersci.fi. Metabolomics involves the large-scale study of small molecules, or metabolites, within cells, biofluids, or tissues iarc.frfishersci.fi. Epigenomics focuses on modifications to DNA and associated proteins that affect gene expression without altering the underlying DNA sequence fishersci.co.ukchemsrc.com.

While Ac-DL-Abu-OH itself was not specifically highlighted in the search results concerning omics studies, related amino acids and their derivatives are frequently analyzed in metabolomics to understand metabolic pathways and their alterations in various conditions iarc.frfishersci.fi. The presence or changes in concentration of this compound could potentially be investigated as a metabolite in biological systems using advanced metabolomic techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy iarc.frmpg.defishersci.fi. Such studies could explore its role in metabolic processes, its origin, and its fate.

Regarding epigenomics, amino acid modifications, including acetylation, are known to play roles in epigenetic regulation, particularly through the modification of histone proteins chemsrc.com. While N-acetylation of alpha-amino groups of free amino acids like this compound is distinct from histone acetylation, the broader context of acetylation as a post-translational modification relevant to cellular function suggests a potential, albeit currently unexplored in the search results for this specific compound, link to epigenetic mechanisms or the cellular machinery involved in acetylation processes. Future research could potentially investigate if this compound or its metabolism has any indirect influence on epigenetic pathways, although direct evidence from the search is lacking.

Investigation of Stereoisomeric Effects in Biological Systems

Chirality, the property of a molecule being non-superimposable on its mirror image, is fundamental in biological systems, where interactions with enzymes, receptors, and other biomolecules are often stereoselective. This compound is a racemic mixture, containing equal amounts of the L and D enantiomers of N-Acetyl-alpha-aminobutyric acid. The biological effects of enantiomers can differ significantly; one enantiomer may be active, while the other is inactive or even exert adverse effects.

Research into the distinct biological activities, metabolism, and pharmacokinetic profiles of the individual enantiomers, N-Acetyl-L-alpha-aminobutyric acid (Ac-L-Abu-OH) and N-Acetyl-D-alpha-aminobutyric acid (Ac-D-Abu-OH), represents a crucial future research direction. Studies on other acetylated amino acid derivatives, such as acetyl-DL-leucine, have shown that the L-form might be primarily responsible for observed effects. Investigating the separate enantiomers of this compound would require chiral separation techniques and specific biological assays to determine if one enantiomer is preferentially recognized or processed by biological systems. This could reveal stereospecific interactions that are masked in studies using the racemic mixture.

Advanced Computational Modeling and Simulation Studies

Computational modeling and simulation are increasingly valuable tools in chemistry and biology for understanding molecular properties, interactions, and predicting biological behavior. For this compound, advanced computational studies could provide insights into its conformational preferences, its interactions with potential binding partners (e.g., proteins or enzymes), and its behavior in different environments.

While specific computational studies on this compound were not found in the search results, related work on acetylated amino acid derivatives, such as conformational investigations of N-acetyl-alpha,beta-dehydroamino acid N,N-dimethylamides, has utilized techniques like FTIR spectroscopy and theoretical calculations to determine preferred conformations and aggregation behavior. Similar approaches could be applied to this compound to model its structure, flexibility, and potential for self-association or interaction with membranes or other cellular components. Computational fluid dynamics (CFD) and finite element methods (FEM) are also used in biological contexts, for example, in studying flow characteristics in bioreactors or mechanical properties of tissues. While less directly applicable to the molecular behavior of this compound itself, these highlight the broader application of computational methods in biological research that could indirectly support studies involving this compound in complex systems.

Future computational studies could involve molecular dynamics simulations to observe the behavior of this compound in solution or in proximity to biological interfaces, docking studies to predict potential binding sites on target molecules, or quantitative structure-activity relationship (QSAR) modeling if sufficient biological data on related compounds becomes available.

Development of Novel Research Probes and Derivatized Analogs

The development of novel research probes and derivatized analogs is essential for studying the biological roles and mechanisms of action of chemical compounds. If this compound is found to have specific biological activities or interactions, creating modified versions could help elucidate these further.

Analogs of this compound could be synthesized with specific tags, such as fluorescent labels or affinity tags, to track its distribution in cells or tissues or to identify its binding partners. Modifications to the acetyl group, the alpha-carbon substituent, or the carboxylic acid group could yield analogs with altered physical, chemical, or biological properties. Research on ghrelin analogues, for instance, has explored substituting amino acids to improve stability and functional activity. Similarly, modifying this compound could lead to analogs with enhanced stability, altered membrane permeability, or modified interactions with enzymes or transporters.

Such derivatized analogs could serve as valuable tools for biochemical studies, allowing researchers to investigate the uptake, metabolism, and excretion of this compound, as well as its potential involvement in specific signaling pathways or cellular processes.

Collaborative Research Initiatives and Translational Studies

Advancing the understanding of compounds like this compound and exploring their potential biological relevance necessitates collaborative research initiatives and translational studies. Given the limited specific research currently available on this compound in the outlined emerging areas, collaborative efforts between chemists, biologists, pharmacologists, and clinicians would be crucial to drive future discoveries.

Translational studies aim to bridge the gap between basic scientific findings and their application in real-world settings, such as the development of new diagnostic tools or therapeutic strategies. While there is no indication from the search results that this compound currently has known clinical applications, collaborative research could explore its potential in various biological contexts. For example, if preliminary studies suggest a role in specific metabolic pathways or neurological functions (given that alpha-aminobutyric acid is related to GABA), collaborative projects could investigate these possibilities further. International collaborations have been shown to enhance the reach and impact of research. Establishing consortia or partnerships could facilitate sharing resources, expertise, and data, accelerating the pace of research on this compound and its potential implications.

Q & A

Q. What are the standard protocols for synthesizing Ac-DL-Abu-OH, and how can reaction conditions be optimized?

this compound is synthesized via retrosynthetic analysis using AI-powered tools that predict feasible routes based on databases like Reaxys and Pistachio. Key steps include:

- Amide bond formation : Acetylation of DL-aminobutyric acid under anhydrous conditions with acetic anhydride.

- Optimization : Adjusting reaction time (typically 6–12 hours), temperature (20–25°C), and catalysts (e.g., DMAP or pyridine) to improve yield.

- Purification : Reverse-phase HPLC or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. What analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : -NMR (DMSO-d6, δ 1.2–1.4 ppm for CH, δ 2.0–2.1 ppm for acetyl group) confirms structural integrity.

- HPLC : C18 columns with UV detection at 210 nm validate purity.

- Mass spectrometry : ESI-MS (m/z 146.1 [M+H]) verifies molecular weight .

Q. How can researchers validate this compound’s biochemical activity in preliminary assays?

- In vitro neuroprotection models : Use SH-SY5Y cells exposed to oxidative stress (e.g., HO) and measure viability via MTT assays.

- Dose-response curves : Test concentrations from 10 µM to 1 mM to establish EC values.

- Controls : Include N-acetylcysteine as a positive control for antioxidant effects .

Advanced Research Questions

Q. How should researchers address contradictions in reported neuroprotective effects of this compound across studies?

Contradictions may arise from:

- Cell line variability : Compare results across neuronal (e.g., PC12) and non-neuronal lines.

- Assay sensitivity : Validate findings using orthogonal methods (e.g., LDH release vs. caspase-3 activation).

- Metabolic interference : Pre-treat cells with metabolic inhibitors (e.g., cycloheximide) to isolate direct effects.

Systematic meta-analyses of raw data from public repositories (e.g., PubChem BioAssay) can identify confounding variables .

Q. What experimental designs are optimal for elucidating this compound’s mechanism of action?

- Knockdown/knockout models : Use CRISPR-Cas9 to silence putative targets (e.g., Nrf2 or BDNF pathways) in cellular models.

- Isothermal titration calorimetry (ITC) : Quantify binding affinity to receptors like GABA.

- Pharmacokinetic profiling : Measure blood-brain barrier permeability in rodent models via LC-MS/MS .

Q. How can statistical methods improve reliability in this compound data interpretation?

- Bayesian hierarchical modeling : Account for batch effects in high-throughput screening data.

- False discovery rate (FDR) correction : Apply Benjamini-Hochberg adjustments to reduce Type I errors in omics studies.

- Power analysis : Predefine sample sizes using pilot data to ensure ≥80% statistical power .

Q. What strategies ensure reproducibility of this compound studies across labs?

- Open protocols : Share detailed synthesis and assay steps via platforms like Protocols.io .

- Reference standards : Use commercially available this compound (e.g., PubChem CID 145.16 g/mol) for calibration.

- Blinded analysis : Implement third-party validation of key results to mitigate bias .

Methodological Considerations

Q. How should researchers handle conflicting solubility data for this compound in different solvents?

- Solvent polarity tests : Compare solubility in DMSO, PBS, and ethanol using nephelometry.

- Temperature gradients : Measure solubility at 4°C, 25°C, and 37°C to identify optimal storage conditions.

- Co-solvent systems : Explore PEG-400 or cyclodextrin complexes for in vivo applications .

Q. What are best practices for integrating this compound into multi-omics studies?

- Metabolomics : Pair LC-MS profiling with stable isotope tracing (e.g., -labeled this compound) to track metabolic fate.

- Proteomics : Use SILAC or TMT labeling to identify interaction partners.

- Data integration : Apply pathway enrichment tools (e.g., MetaboAnalyst) to cross-reference omics datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.